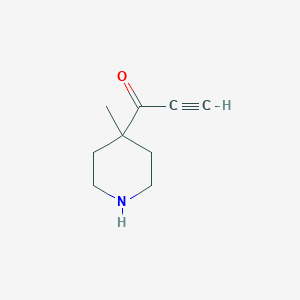
1-(4-Methylpiperidin-4-yl)prop-2-yn-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methylpiperidin-4-yl)prop-2-yn-1-one is a chemical compound with the molecular formula C9H13NO and a molecular weight of 151.21 g/mol . It is used primarily for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of 1-(4-Methylpiperidin-4-yl)prop-2-yn-1-one involves several steps. One common method includes the reaction of 4-methylpiperidine with propargyl bromide under basic conditions to form the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Methylpiperidin-4-yl)prop-2-yn-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Scientific Research Applications
1-(4-Methylpiperidin-4-yl)prop-2-yn-1-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Methylpiperidin-4-yl)prop-2-yn-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
1-(4-Methylpiperidin-4-yl)prop-2-yn-1-one can be compared with other similar compounds, such as:
1-(4-Phenylpiperidin-1-yl)prop-2-en-1-one: This compound has a phenyl group instead of a methyl group, leading to different chemical and biological properties.
4-(4-Methylpiperidin-1-yl)aniline: This compound has an aniline group, which affects its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Biological Activity
1-(4-Methylpiperidin-4-yl)prop-2-yn-1-one is a piperidine derivative known for its diverse biological activities. This compound features a unique structure that includes a piperidine ring and a propargyl ketone moiety, which significantly influences its pharmacological properties. Recent studies have explored its potential as a drug precursor, highlighting its interactions with various biological pathways through enzyme and receptor modulation.
The molecular formula of this compound is C11H15N, with a molecular weight of approximately 151.21 g/mol. The presence of the 4-methyl group on the piperidine ring enhances its steric and electronic characteristics, affecting both reactivity and biological interactions .
Research indicates that this compound interacts with specific molecular targets, leading to alterations in their activity. This compound has shown potential in modulating enzyme activities, which could influence metabolic pathways crucial for various physiological functions .
Enzyme Inhibition
This compound has been studied for its ability to inhibit key enzymes involved in disease processes. For instance, it has been evaluated as an inhibitor of acetylcholinesterase (AChE), which is significant in the context of neurodegenerative diseases such as Alzheimer's . In vitro studies demonstrated that this compound could prevent amyloid beta peptide aggregation, potentially reducing the formation of neurotoxic fibrils .
Cytotoxicity and Anticancer Activity
The compound has also shown promise in anticancer research. In various cell lines, including acute myeloid leukemia (MV-4-11), it exhibited selective cytotoxic effects. The mechanism appears to involve the induction of apoptosis through caspase activation, which is critical for programmed cell death .
Study on Amyloid Beta Aggregation
A study investigated the effects of this compound on astrocyte cell viability in the presence of amyloid beta (Aβ) peptide. Results indicated that at a concentration of 100 μM, the compound maintained cell viability at 100%, while Aβ alone reduced viability significantly . When co-treated with Aβ, the compound improved cell survival rates, suggesting protective effects against neurotoxicity.
Antitumor Activity Assessment
In another study assessing antitumor properties, the compound was tested against several cancer cell lines. It exhibited significant cytotoxicity in MV-4-11 cells with an IC50 value lower than standard chemotherapeutics like etoposide . The mechanism involved apoptosis induction characterized by DNA fragmentation and caspase activation.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds was conducted:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(1-Methylpiperidin-2-yl)propan-2-one | Lacks propargyl group | Different reactivity due to absence of alkyne functionality |
| 2-Methylpiperidine | Methyl group on nitrogen | Less steric hindrance compared to 4-methyl derivative |
| 4-Amino-piperidine | Amino group instead of carbonyl | Exhibits different biological activity due to amino substitution |
| 3-Hydroxy-piperidine | Hydroxyl group at third position | Increased polarity affecting solubility and reactivity |
This table illustrates how the unique combination of functional groups in this compound contributes to its distinct biological activities compared to other similar compounds.
Properties
Molecular Formula |
C9H13NO |
|---|---|
Molecular Weight |
151.21 g/mol |
IUPAC Name |
1-(4-methylpiperidin-4-yl)prop-2-yn-1-one |
InChI |
InChI=1S/C9H13NO/c1-3-8(11)9(2)4-6-10-7-5-9/h1,10H,4-7H2,2H3 |
InChI Key |
YSJQVFPLWVWYDF-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)C(=O)C#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















